molecular formula C15H12F3IO3S B14131436 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

Katalognummer: B14131436
Molekulargewicht: 456.2 g/mol
InChI-Schlüssel: UNCKJUAEGOFBRT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H12I.CF3O3S and a molecular weight of 456.22 . This compound is known for its unique structure, which includes an iodinium ion and a trifluoromethanesulfonate group. It is typically used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves several steps. One common method includes the iodination of a dibenzo compound followed by methylation and subsequent reaction with trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction could produce deiodinated products .

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The iodinium ion can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to its specific methylation pattern, which can influence its reactivity and interaction with molecular targets. This makes it particularly useful in applications where precise control over chemical properties is required .

Eigenschaften

Molekularformel

C15H12F3IO3S

Molekulargewicht

456.2 g/mol

IUPAC-Name

5,11-dimethyl-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate

InChI

InChI=1S/C14H12I.CHF3O3S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9;2-1(3,4)8(5,6)7/h3-8H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

UNCKJUAEGOFBRT-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC2=C(C=C1)C3=C([I+]2)C=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.